Caudoxirene

Description

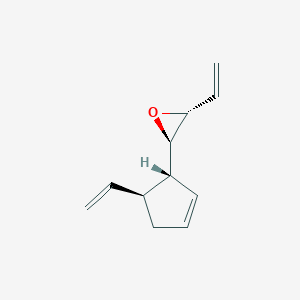

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-ethenyl-3-[(1R,5S)-5-ethenylcyclopent-2-en-1-yl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-8-6-5-7-9(8)11-10(4-2)12-11/h3-5,7-11H,1-2,6H2/t8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWZDKBRXXYPDJ-GWOFURMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC=CC1C2C(O2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CC=C[C@H]1[C@@H]2[C@H](O2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151780 | |

| Record name | Caudoxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117415-46-0 | |

| Record name | Caudoxirene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117415460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caudoxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioproduction and Ecological Context of Caudoxirene

Biological Origin and Taxonomic Classification of Perithalia caudata

Caudoxirene is a chemical compound produced by the marine brown alga Perithalia caudata. nih.gov This seaweed is found in the coastal waters of southern Australia and New Zealand, where it grows on subtidal rocks and reefs. nih.gov

Phylum Phaeophyceae (Brown Algae)

Perithalia caudata belongs to the class Phaeophyceae within the phylum Ochrophyta. nih.govnih.gov The Phaeophyceae, commonly known as brown algae, are a large group of multicellular, primarily marine algae. wikipedia.org Their characteristic greenish-brown color comes from the pigment fucoxanthin, which masks other pigments like chlorophyll. wikipedia.org Brown algae are notable for their development into multicellular forms with differentiated tissues. wikipedia.org They play a crucial role in temperate and polar coastal ecosystems, with species like kelp forming extensive underwater forests that support high biodiversity. wikipedia.org

Order Sporochnales

Within the Phaeophyceae, P. caudata is classified under the order Sporochnales. nih.govhznu.edu.cn This order is characterized by a life history involving heteromorphic phases (different forms for the sporophyte and gametophyte generations) and oogamous reproduction (fertilization of a large, non-motile egg by a smaller, motile male gamete). hznu.edu.cn Algae in this order, including P. caudata, feature pseudoparenchymatous thalli (a plant body that appears solid but is made of densely woven filaments) that grow from the tip and are distinguished by tufts of hair-like filaments. hznu.edu.cn

Relationship to Other Pheromone-Producing Algal Lineages

Studies of sexual reproduction have revealed significant morphological and physiological similarities among the orders Sporochnales, Desmarestiales, and Laminariales. hznu.edu.cnnih.gov These similarities, particularly in reproductive processes and the hormonal coordination between sexes, suggest a close evolutionary relationship. hznu.edu.cnnih.gov This has led to proposals for a re-evaluation of their taxonomic connections. hznu.edu.cnnih.gov Phylogenetic analysis based on ribosomal DNA also supports the close evolutionary ties between these three orders. researchgate.net Each of these orders utilizes distinct, specific sexual pheromones; for instance, the Sporochnales use caudoxirene, while the Desmarestiales use desmarestene and some Laminariales use lamoxirene (B1257718). nih.govdb-thueringen.de

Ecological Role of Caudoxirene as an Algal Pheromone

Caudoxirene functions as a crucial chemical signal, or pheromone, in the life cycle of Perithalia caudata. nih.govopen.ac.uk Pheromones are chemical substances that trigger a social response in members of the same species. nih.gov In brown algae, these chemical messengers are vital for successful fertilization.

Coordination of Sexual Reproduction in Brown Algae

The primary role of caudoxirene is to coordinate sexual reproduction. nih.govhznu.edu.cn It is secreted by the female gametes (eggs) of Perithalia caudata to ensure that male gametes (spermatozoids) can find them and that fertilization can occur. hznu.edu.cnnih.gov This process is a form of chemotaxis, where the male gametes are attracted by and move toward the chemical signal released by the females. open.ac.uk The compound serves as both a spermatozoid-releasing and attracting factor, initiating the release of male gametes and guiding them to the egg. nih.gov This chemical coordination is essential for reproductive success in the marine environment where gametes can be easily dispersed. The release of male gametes in response to a pheromone can be remarkably rapid, with some species responding in as little as 8 to 12 seconds after detection. nih.gov

Inter-Individual Communication Mechanisms

Caudoxirene is a key component of the inter-individual communication system between the sexual partners of P. caudata. This chemical signaling is a widespread strategy among brown algae, where female gametes release pheromones to attract their motile male counterparts. open.ac.uk This form of communication enhances the efficiency of fertilization by overcoming the challenges of dilution and dispersal in the aquatic environment. The system is highly sensitive, with biological activity observed at very low concentrations. nih.govopen.ac.uk The use of species-specific pheromones, such as caudoxirene for Sporochnales, helps to ensure that mating occurs between members of the same species. db-thueringen.de

Potential Broader Allelopathic Interactions within Macroalgal Communities

While the primary and well-established biological role of caudoxirene is that of a pheromone, essential for the sexual reproduction of the brown alga Perithalia caudata, the potential for it to engage in broader allelopathic interactions within macroalgal communities remains a subject of scientific inquiry. mdpi.comepfl.chresearchgate.net Allelopathy in the marine environment refers to the beneficial or harmful effects of one organism on another through the release of chemical compounds, a phenomenon widespread among macroalgae. mdpi.com Brown algae, particularly those belonging to the order Dictyotales, are known producers of a diverse array of secondary metabolites that can influence the growth, settlement, and survival of competing organisms. nih.govtandfonline.comresearchgate.net

Currently, direct evidence from targeted studies demonstrating a significant allelopathic effect of caudoxirene on other macroalgae is not prominently documented in scientific literature. Research on chemical ecology in brown algae has often highlighted other classes of compounds, such as diterpenes and phlorotannins, as the primary agents of allelopathy. nih.govtandfonline.com For instance, compounds like dictyolactone and various lobophorenols have been identified as potent allelochemicals in other brown algae. nih.govtandfonline.com

However, the possibility of a dual function for pheromones like caudoxirene cannot be entirely dismissed. In some marine organisms, the same chemical signal can elicit different responses in different species, acting as a pheromone for intraspecific communication and as a defensive or competitive agent against others. While the primary function of caudoxirene is to attract male gametes, its release into the surrounding seawater means it inevitably interacts with a multitude of other organisms in the vicinity, including other algal species. epfl.ch

The producing organism, Perithalia caudata, has been found to produce other compounds, such as prenylated phenols, which exhibit antimicrobial properties. mdpi.com This demonstrates the alga's capacity to synthesize bioactive compounds that could play a role in mediating interactions with other species. The ecological strategy of releasing a specific, biologically active molecule like caudoxirene could have unforeseen or secondary consequences for the surrounding macroalgal community, potentially influencing spore settlement or the growth of nearby competitors. However, without specific experimental data, this remains a hypothesis.

Further research is required to explicitly investigate the allelopathic potential of caudoxirene. Such studies would need to assess the effects of isolated caudoxirene on the germination, growth, and physiological health of various co-occurring macroalgal species. Until such research is conducted, the role of caudoxirene in broader allelopathic interactions within macroalgal communities is speculative.

Biosynthetic Pathways and Enzymatic Mechanisms of Caudoxirene

Precursors in Caudoxirene Biosynthesis

The biosynthesis of caudoxirene, like many other algal pheromones, originates from the oxidative transformation of fatty acids. nih.gov This process highlights the central role of lipid metabolism in producing these crucial signaling molecules.

The structural backbone of caudoxirene and related compounds is derived from polyunsaturated fatty acids (PUFAs). wikipedia.org Studies have pointed to C-18, C-20, and C-22 lipidic precursors as the starting points for the biosynthesis of various oxylipins, including pheromones. mdpi.com Specifically, in brown algae, the biosynthesis of C11 hydrocarbons is often linked to icosanoids, which are signaling molecules derived from 20-carbon fatty acids. nih.gov The production of very-long-chain fatty acids (VLCFAs), those with more than 18 carbons, begins with the elongation of C16 and C18 fatty acids. mdpi.com This elongation process is critical for generating the necessary precursors for a diverse array of bioactive compounds.

The initial and rate-limiting step in fatty acid synthesis is the formation of malonyl-CoA from the carboxylation of acetyl-CoA. byjus.com This is followed by a series of reactions catalyzed by the fatty acid synthase (FAS) complex to produce longer-chain fatty acids. byjus.com For instance, linoleate, an essential fatty acid obtained from the diet, can be elongated to form arachidonic acid (a C20 fatty acid), which serves as a precursor to various signaling molecules. berkeley.edu

Oxylipins are a class of oxygenated natural products that are formed from the oxidation of polyunsaturated fatty acids. nih.gov In algae, these compounds play critical roles in various physiological processes, including defense and chemical communication. nih.govepfl.ch The production of algal pheromones is a prime example of oxylipin chemistry at work. epfl.ch

The biosynthesis of these pheromones is initiated by the release of free fatty acids from membrane lipids, which are then acted upon by a cascade of oxidative enzymes. nih.gov This process leads to a wide variety of structurally diverse C11 hydrocarbons that function as pheromones. epfl.ch The close structural similarities among many of these pheromones suggest a common biosynthetic origin from fatty acids, with a limited number of "tailoring" enzymes responsible for creating the final diversity of active compounds. epfl.ch

Fatty Acid Derivations (e.g., C-18, C-20, C-22 Lipidic Precursors)

Enzymatic Transformations in Caudoxirene Biosynthesis

The conversion of fatty acid precursors into the final caudoxirene molecule involves a series of precise enzymatic steps. These transformations are catalyzed by specialized enzymes that sculpt the carbon skeleton and introduce the necessary functional groups.

The biosynthesis of the diverse array of algal pheromones is made possible by the action of tailoring enzymes. These enzymes modify a common precursor to produce a variety of structurally related but functionally distinct molecules. epfl.ch While the broader biosynthetic pathway is conserved, these enzymes introduce specific structural features, such as double bond positions and stereochemistry, that are critical for the biological activity of each pheromone. The search for new enzyme-catalyzed reactions is a significant area of research in understanding the biosynthesis of natural products. nih.gov

Caudoxirene is one of the few algal pheromones that contains an epoxide functional group, which is crucial for its biological activity. epfl.ch The formation of this epoxide is a key step in its biosynthesis. It has been proposed that this transformation is catalyzed by an epoxide-forming enzyme. epfl.ch

Among the enzymes capable of such reactions are Baeyer-Villiger monooxygenases (BVMOs). scispace.comunipd.it These enzymes are known to catalyze the oxidation of ketones to esters and lactones, and can also be involved in epoxidation reactions. scispace.comunipd.it The use of BVMOs in the chemoenzymatic synthesis of various brown algae pheromones, including caudoxirene, has been demonstrated, highlighting their potential role in the natural biosynthetic pathway. scispace.comcapes.gov.br BVMOs are considered powerful biocatalysts for performing selective oxidation reactions under environmentally friendly conditions. unipd.it

Role of Tailoring Enzymes

Comparative Biosynthetic Analysis with Other Algal Pheromones

The biosynthesis of caudoxirene shares common features with that of other algal pheromones, yet also possesses unique aspects. Most brown algal pheromones are C11 hydrocarbons derived from fatty acid precursors. nih.govepfl.ch The structural similarities among these compounds point to a shared evolutionary origin of their biosynthetic pathways. epfl.ch

A key difference lies in the final tailoring steps. While many algal pheromones are simple hydrocarbons, caudoxirene and lamoxirene (B1257718) are distinguished by the presence of an essential epoxide ring. epfl.ch This suggests the involvement of specific epoxide-forming enzymes in the biosynthetic pathways of these particular pheromones, which may be absent or different in the pathways of other related compounds. The diversity in pheromone structures across different algal species, despite their common origin, underscores the role of specific tailoring enzymes in generating chemical signals for species-specific communication. mdpi.com

Total Synthesis Strategies and Stereochemical Considerations

Early Synthetic Approaches to Caudoxirenemdpi.comresearchgate.net

The initial forays into the synthesis of Caudoxirene laid the groundwork for understanding its structure and reactivity. These early approaches were pivotal in confirming the connectivity of the molecule and providing the material necessary for biological evaluation.

The first total synthesis of Caudoxirene was achieved in its racemic form, meaning as an equal mixture of the natural product and its mirror image. mdpi.com A 1990 study detailed the synthesis of (±)-Caudoxirene, confirming the proposed structure of this new spermatozoid-releasing and -attracting pheromone. mdpi.comacs.org This initial synthesis provided a mixture of all possible stereoisomers, which was crucial for the initial structural verification and biological testing, even without isolating the single, naturally occurring active form.

Following the synthesis of the racemic mixture, the next critical step was to determine the precise three-dimensional arrangement of atoms, known as the absolute configuration, of the natural pheromone. Through highly diastereoselective syntheses of three of the four possible diastereoisomers and comparison of their biological activities, the absolute configuration of naturally occurring (+)-Caudoxirene was unequivocally established as (2R,3R,1′S,5′S)-2-vinyl-3-(5′-vinylcyclopent-2′-enyl)oxirane. researchgate.net

This work described the synthesis of the biologically active enantiomer, (+)-Caudoxirene, providing the first access to the pure, natural pheromone. researchgate.netresearchgate.net Alternative chemoenzymatic approaches have also been developed. One notable strategy employed a microbiological Baeyer-Villiger oxidation using the fungus Cunninghamella echinulata as a key step to establish the required stereochemistry, leading to a successful synthesis of (+)-(2R,3R,1′S,5′S)-Caudoxirene. capes.gov.brresearchgate.net

Synthesis of (±)-Caudoxirene

Diastereoselective Synthesis of Caudoxirene Stereoisomersresearchgate.net

The challenge of synthesizing Caudoxirene lies in controlling the stereochemistry at four distinct centers. A key breakthrough in the field was the development of diastereoselective methods that allowed for the specific synthesis of different stereoisomers. By systematically creating three of the possible diastereoisomers, researchers could compare their properties and biological activities to the natural product. researchgate.net This not only led to the assignment of the absolute configuration of (+)-Caudoxirene but also demonstrated sophisticated control over the synthetic pathways. researchgate.netmsu.edu The ability to selectively synthesize these isomers is crucial for studying structure-activity relationships and understanding the specific structural requirements for biological function.

Advanced Synthetic Methodologies Applicable to Caudoxirene and Analoguesnih.govcri.or.thmdpi.com

The synthesis of complex natural products like Caudoxirene often drives the innovation of new chemical reactions and strategies. cri.or.th Modern synthetic chemistry offers a powerful toolkit that can be applied to create Caudoxirene and its analogues with greater efficiency and precision. mdpi.com

Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, is central to planning a synthesis. elsevier.comprinceton.edu For Caudoxirene, key strategic disconnections involve the C-C bond linking the oxirane ring to the cyclopentene (B43876) ring and the bonds forming the oxirane itself.

Cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence, offer a highly efficient route to complex molecules. researchgate.netnumberanalytics.com A hypothetical cascade approach to Caudoxirene could involve a palladium-catalyzed process that forms multiple carbon-carbon or carbon-heteroatom bonds in one pot, rapidly assembling the core structure of the molecule. rsc.org Such strategies significantly reduce the number of steps, purification procedures, and waste generated, aligning with the principles of green chemistry. researchgate.net

C-H functionalization is a cutting-edge area of synthesis that allows for the direct conversion of carbon-hydrogen bonds—the most ubiquitous bonds in organic molecules—into new functional groups. sigmaaldrich.comumich.edu This strategy represents a paradigm shift from classical synthesis, which typically relies on pre-existing functional groups for transformations. nih.gov

In the context of Caudoxirene, C-H activation could be a powerful tool for creating novel analogues. beilstein-journals.org For example, C-H bonds on the cyclopentene ring or the ethyl side chain, which are typically considered unreactive, could be selectively targeted to introduce new substituents. ias.ac.in This would allow for the late-stage diversification of the Caudoxirene scaffold, enabling the rapid generation of a library of related compounds for further biological study without needing to redesign the entire synthesis from scratch.

Biological Function and Mechanism of Action in Algal Reproductive Biology

Caudoxirene as a Spermatozoid-Releasing Factor

Caudoxirene is a potent spermatozoid-releasing factor for the marine brown alga Perithalia caudata. nih.govnih.govsemanticscholar.org This means that the presence of caudoxirene in the water triggers the release of male gametes, known as spermatozoids, from the male reproductive structures. The threshold concentration for this release is remarkably low, at 30 picomoles, highlighting the high sensitivity of the male gametes to this chemical cue. nih.gov This mechanism is a critical first step in the synchronized release of gametes, increasing the chances of successful fertilization. tandfonline.com The release of male gametes in response to a pheromone secreted by the mature egg is a phenomenon observed in several orders of brown algae, including the Laminariales, Sporochnales, and Desmarestiales. tandfonline.com This rapid release, often occurring within seconds of exposure to the pheromone, is a dramatic example of chemical communication in the marine environment. psu.edu

Caudoxirene as a Spermatozoid-Attracting Factor

Beyond triggering their release, caudoxirene also serves as a chemoattractant, guiding the now free-swimming spermatozoids towards the stationary female gamete that released the pheromone. nih.govnih.govsemanticscholar.org This directed movement, or chemotaxis, is essential for fertilization to occur in the vast and dynamic marine environment. The spermatozoids detect the concentration gradient of caudoxirene and swim towards the source, effectively navigating their way to the egg. This dual function of caudoxirene, as both a releasing and attracting factor, streamlines the reproductive process, making it highly efficient. nih.govnih.govsemanticscholar.org The attraction of male gametes to female gametes via chemical signals is a widespread strategy among brown algae. annualreviews.org

Dynamics of Algal Gamete Release and Attraction in Response to Pheromones

The release and attraction of algal gametes in response to pheromones like caudoxirene are tightly regulated and dynamic processes. The secretion of the pheromone by the female gamete typically begins shortly after it settles on a substrate and ceases soon after fertilization has occurred. annualreviews.orguchicago.edu This precise timing prevents the continuous attraction of supernumerary sperm and conserves energy.

The response of the male gametes is incredibly swift. For instance, in some brown algae, the release of spermatozoids from the antheridia (male reproductive organs) can happen within a mere 8 to 12 seconds after being exposed to the pheromone. psu.edu This rapid response is crucial for capitalizing on the narrow window of opportunity for fertilization.

The dynamics of attraction involve the male gametes swimming up the concentration gradient of the pheromone. This process is influenced by various factors, including water currents and the degradation of the pheromone in the environment. nih.gov The hydrocarbon structure of many brown algal pheromones makes them susceptible to degradation by factors like light and heavy metals, which can influence the persistence and range of the chemical signal. nih.govnih.gov

Postulated Cellular and Molecular Mechanisms of Pheromone Reception

The precise cellular and molecular mechanisms underlying the reception of pheromones like caudoxirene are still under investigation, but several key elements have been proposed.

It is widely believed that the process begins with the binding of the pheromone to specific receptor proteins on the surface of the male gamete. bibliomed.org While specific receptors for caudoxirene have not been definitively identified, the high specificity and sensitivity of the response strongly suggest their existence. In other systems, G-protein-coupled receptors (GPCRs) are known to be involved in chemoreception and signal transduction. uchicago.eduplos.orgnih.govtriyambak.org It is plausible that a similar mechanism is at play in algal gametes, where the binding of the pheromone to a GPCR initiates an intracellular signaling cascade.

This initial binding event is thought to trigger a series of downstream signaling events. A key player in this cascade is likely calcium (Ca2+). researchgate.net Changes in intracellular calcium concentration are a common feature of cellular signaling in response to external stimuli. researchgate.nete-algae.org In the context of algal gamete chemotaxis, an influx of calcium ions could be a critical step in altering the flagellar movement of the spermatozoid, thereby directing its swimming pattern towards the pheromone source. researchgate.netnih.gov

Furthermore, cyclic nucleotides such as cyclic AMP (cAMP) are also implicated in the signaling pathway. researchgate.netnih.gov Studies on other brown algae have shown that an increase in intracellular cAMP concentration is associated with changes in the phototactic behavior of male gametes, a process that is intertwined with chemotaxis. researchgate.netnih.gov The interplay between calcium signaling and cyclic nucleotides likely forms a complex network that integrates the pheromone signal and translates it into a directed motile response.

Structure Activity Relationship Studies and Molecular Determinants of Pheromonal Activity

Impact of Epoxide Moiety on Caudoxirene Bioactivity

The epoxide ring is a crucial functional group for the bioactivity of certain algal pheromones, including caudoxirene. epfl.ch This three-membered ring containing an oxygen atom is not a common feature among all brown algal pheromones, but in species like those in the order Laminariales, its presence is important for biological function. epfl.ch The high reactivity and specific geometry of the epoxide moiety are thought to be key to its interaction with receptor sites on the target gametes.

Studies have demonstrated that the perception of these pheromones involves the partitioning of the hydrocarbon from the aqueous environment into the lipid membrane of the gamete. epfl.ch Following this, the selectivity of the recognition process is determined by the interaction of the pheromone with macromolecular receptors. epfl.ch The distinct electronic structure and geometry conferred by the epoxide group are essential for the precise recognition that ensures high sensitivity and selectivity in this communication system. epfl.ch

Stereochemical Requirements for Caudoxirene Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For caudoxirene, its specific stereoisomeric form is vital for its function as a pheromone. Caudoxirene, identified as (+)-(6S,7S)-epoxy-1(E,Z)-3,5-octadiene, is a (+)-caudoxirene that acts as a gamete-releasing and-attracting pheromone for the brown alga Perithalia caudata. nih.gov

The precise spatial orientation of the substituent groups on the cycloheptadiene ring and the epoxide is necessary for proper binding to its receptor. Any deviation from the natural stereoconfiguration can lead to a significant loss of biological activity. This high degree of stereospecificity ensures that only the correct molecule can elicit the appropriate physiological response, preventing cross-reactivity with other similar but non-functional molecules. This principle of stereochemical requirement is a common theme in biologically active molecules where the interaction with a specific receptor site dictates function. nih.gov

Comparative Structure-Activity Profiling with Related Algal Pheromones (e.g., Lamoxirene (B1257718), Multifidene)

Comparing the structure-activity relationships of caudoxirene with other algal pheromones like lamoxirene and multifidene provides a broader understanding of the chemical ecology of brown algae. While caudoxirene and lamoxirene both possess an essential epoxide function for their bioactivity, other pheromones such as fucoserratene, released by species like Fucus serratus, are unfunctionalized hydrocarbons. epfl.chdb-thueringen.de

The structural similarities among many of these pheromones suggest a common biosynthetic origin from fatty acids, with a few key enzymatic steps creating the diversity of active compounds. epfl.ch However, the differences in their structures lead to varying degrees of specificity and cross-species attraction. For instance, some species may release a blend of structurally related hydrocarbons, and competing species might rely on the same primary pheromone or minor components of the blend. epfl.ch

Below is a comparative table of caudoxirene and related algal pheromones:

| Feature | Caudoxirene | Lamoxirene | Multifidene |

| Chemical Structure | Contains a seven-membered ring and an epoxide | Contains a seven-membered ring and an epoxide | Contains a five-membered ring, no epoxide |

| Key Functional Group | Epoxide | Epoxide | Vinyl and butenyl side chains |

| Biological Role | Gamete attractant and releasing factor | Gamete attractant | Gamete attractant |

| Producing Organism Example | Perithalia caudata nih.gov | Laminaria digitata db-thueringen.de | Chorda tomentosa nih.gov |

This comparative analysis highlights that while an epoxide is critical for the activity of caudoxirene and lamoxirene, other structural motifs can also serve as effective pheromonal signals in different species of brown algae.

Computational Approaches in Caudoxirene SAR Elucidation

Computational chemistry offers powerful tools for understanding the relationship between a molecule's structure and its biological activity. researchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to study pheromones like caudoxirene. chemmethod.comju.edu.jo These approaches aim to correlate the physicochemical properties of molecules with their biological activities. researchgate.net

In the context of caudoxirene, computational studies can help to:

Model Receptor Binding: By creating a computational model of the putative pheromone receptor, researchers can simulate the binding of caudoxirene and its analogs. This can reveal the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding and subsequent biological response.

Analyze Conformational Effects: The flexibility of the cycloheptadiene ring in caudoxirene means it can adopt various conformations. Computational analysis can determine the most stable conformations and which of these are most likely to be biologically active.

Predict Activity of Analogs: QSAR models can be developed based on a series of caudoxirene analogs with known activities. mdpi.com These models can then be used to predict the pheromonal activity of new, untested analogs, guiding the synthesis of more potent or specific compounds for further study.

While specific computational studies focused solely on caudoxirene are not extensively detailed in the provided context, the principles of these computational methods are widely applied in drug discovery and the study of other biologically active molecules, demonstrating their potential for elucidating the finer details of caudoxirene's structure-activity relationship. chemmethod.comju.edu.jo

Analytical Methodologies for Pheromone Research

Isolation and Purification Techniques for Caudoxirene from Algal Extracts

The initial step in the chemical characterization of caudoxirene involves its isolation from the source organism, the marine brown alga Perithalia caudata. Pheromones from brown algae are typically volatile, lipophilic compounds, which dictates the choice of extraction and purification methods. The general procedure involves the extraction of fertile algal material with a low-boiling-point organic solvent, such as pentane (B18724) or hexane, to capture the volatile and nonpolar compounds.

Following initial extraction, the complex mixture of natural products is subjected to various chromatographic techniques to isolate the active pheromone. researchgate.net Gas chromatography (GC) is a particularly powerful tool for separating the volatile components of the algal extract. epfl.ch The process allows for the separation of individual compounds based on their boiling points and interactions with the stationary phase of the chromatography column. In the case of caudoxirene, by-products and structurally related isomers, such as multifidene and viridiene, were also identified through these chromatographic separations. epfl.ch Further purification may involve other chromatographic methods, such as column chromatography with silica (B1680970) gel or more advanced techniques like high-performance liquid chromatography (HPLC), to obtain a pure sample of caudoxirene suitable for structural elucidation and bioassays. scispace.com

Spectroscopic and Spectrometric Methods for Structure Elucidation

Once a purified sample of a natural product is obtained, its molecular structure must be determined. For novel compounds like caudoxirene, this is achieved primarily through a combination of spectroscopic and spectrometric methods. taylorandfrancis.comwikipedia.org These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. taylorandfrancis.comthieme-connect.de NMR analysis provides data on the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in the NMR spectra, chemists can piece together the molecular skeleton and the connectivity of the atoms. mdpi.com For caudoxirene, NMR spectroscopy was essential in establishing its unique structure as cis-3-(1,2-trans-epoxy-but-3-enyl)-4-vinyl-cyclopentene, revealing the presence of the cyclopentene (B43876) ring, the vinyl group, and the epoxy-functionalized side chain. epfl.ch Advanced 2D NMR techniques can further confirm the connections between different parts of the molecule. mindat.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial method for determining the molecular weight and elemental formula of a compound. mdpi.com When caudoxirene was first characterized, mass spectrometry was used to determine its molecular mass, providing essential information that, in conjunction with NMR data, helped to constrain the possible chemical structures. epfl.ch High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula by distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure, as specific fragments can be correlated with different structural motifs within the parent ion.

Bioassay Development for Pheromone Activity Assessment

The ultimate confirmation of a pheromone's identity lies in its biological activity. researchgate.net Bioassays are essential experimental tools designed to measure the effect of a substance on a living organism or biological system. Developing a sensitive and reproducible bioassay is critical in pheromone research to quantify the activity of isolated compounds and confirm their biological relevance.

In vitro Gamete Release Assays

For caudoxirene, its function as a spermatozoid-releasing and attracting agent for the brown alga Perithalia caudata was confirmed using a specific in vitro bioassay. epfl.ch This type of assay directly measures the biological response of interest. In this case, the assay involves exposing the male gametangia (structures containing the male gametes) of P. caudata to various concentrations of the purified compound in a controlled laboratory setting. The release of motile spermatozoids is then observed and quantified. Through this method, researchers determined that caudoxirene is biologically active at very low concentrations, establishing a threshold for gamete release at approximately 30 picomoles. epfl.ch This high level of activity is characteristic of pheromones and confirms the role of caudoxirene as a key chemical signal in the reproductive cycle of this alga.

Chemotaxis and Attraction Assays

The biological activity of caudoxirene, specifically its role in attracting male gametes, is assessed using specialized chemotaxis and attraction assays. Caudoxirene is the identified spermatozoid-releasing and attracting factor for the brown alga Perithalia caudata, which belongs to the order Sporochnales. nih.govnih.govnih.gov Research has established that sexual pheromones in the orders Sporochnales, Desmarestiales, and Laminariales not only attract spermatozoids but also trigger their release from antheridia. waocp.orgciteab.com

A standardized bioassay is employed to quantitatively evaluate the chemotactic response. nih.govfishersci.ca This method is designed to measure the attraction of motile male gametes to a pheromone source. The general procedure is as follows:

Preparation of Pheromone Source: The test compound, caudoxirene, is diluted in a biologically inert, high-density fluorocarbon solvent (e.g., FC-78). nih.govfishersci.ca

Assay Setup: Micro-droplets (typically 0.1 µL) of the pheromone solution are carefully placed on the bottom of a polystyrene petri dish. As a control, droplets of the pure solvent are also placed in the same dish. nih.govpnas.org

Introduction of Gametes: The dish is then covered with a dense suspension of motile male gametes. nih.govpnas.org To avoid interference from phototaxis (movement in response to light), the assay is conducted in darkness or under controlled, non-directional light. nih.gov

Observation and Quantification: After a set incubation period (e.g., 3-4 minutes), the distribution of the gametes is documented, typically via a flashlight microphotograph. nih.govpnas.org The number of gametes that have accumulated over a standardized area of the pheromone-containing droplets is counted and compared to the number over the solvent-only control droplets. nih.gov

The chemotactic potential is expressed as an accumulation factor (Q) , which is the ratio of gamete density over the pheromone source to that over the control. nih.gov The threshold concentration , defined as the lowest concentration of the pheromone that elicits a statistically significant attraction or release of gametes, is a key parameter determined from these assays. nih.govpnas.org For caudoxirene, the threshold concentration for gamete release from Perithalia caudata has been determined to be 30 picomoles (pmol). nih.govciteab.com

Table 1: Parameters of Chemotaxis Assay for Brown Algal Pheromones

| Parameter | Description | Example Value for Caudoxirene | Reference |

|---|---|---|---|

| Assay Type | Micro-droplet accumulation assay | Applicable | nih.govpnas.org |

| Test Subject | Motile male gametes (spermatozoids) | Perithalia caudata spermatozoids | nih.gov |

| Pheromone Vehicle | Inert, high-density fluorocarbon solvent | Not specified, but typical for this method | nih.gov |

| Quantification Metric | Accumulation Factor (Q) | Calculated as the ratio of gametes at the pheromone source vs. control | nih.gov |

| Biological Endpoint | Gamete attraction and/or release | Spermatozoid release and attraction | nih.gov |

| Threshold Concentration | Lowest concentration to elicit a response | 30 pmol | nih.govciteab.com |

Quantitative Determination of Caudoxirene in Biological Samples

The identification and quantification of caudoxirene from biological sources, such as the culture medium of female gametes, rely on advanced analytical techniques capable of detecting trace amounts of volatile compounds. fishersci.ca Caudoxirene and other related algal pheromones are volatile, lipophilic hydrocarbons. fishersci.ca

The primary method for their analysis involves a combination of extraction followed by gas chromatography (GC) coupled with mass spectrometry (MS). nih.govfishersci.ca

Extraction of Volatiles: To collect the pheromones secreted by female gametes into the culture medium, a closed-loop air circulation system is often employed. This technique maximizes the air-water interface to facilitate the transfer of volatile compounds from the aqueous medium to the air. The volatiles in the air are then trapped by passing them through a filter containing a small amount of activated carbon (e.g., 1.5 mg). fishersci.ca

Sample Preparation: The trapped compounds are subsequently desorbed from the activated carbon using a minimal amount of a suitable solvent. This creates a concentrated eluate ready for analysis. fishersci.ca

Analysis by GC-MS: The eluate is injected into a glass-capillary gas chromatograph. The GC separates the different components of the volatile mixture based on their boiling points and interactions with the capillary column. The separated compounds then enter a mass spectrometer (MS), which fragments the molecules and detects the fragments, providing a unique mass spectrum for each compound. This allows for definitive identification (by comparing the spectrum to that of a synthetic standard) and quantification. nih.govfishersci.ca

Using these methods, researchers identified caudoxirene, with the chemical structure cis-3-(1,2-trans-epoxy-but-3-enyl)-4-vinyl-cyclopentene, as the primary gamete-releasing factor in Perithalia caudata. nih.gov The analysis also revealed the presence of other related compounds in smaller quantities, which were identified as by-products or trace constituents. nih.gov

Table 2: Compounds Identified in Female Gamete Secretions of Perithalia caudata

| Compound | Role/Classification | Analytical Method | Reference |

|---|---|---|---|

| Caudoxirene | Primary Pheromone (Gamete Release/Attraction) | GC-MS | nih.gov |

| Z-isomer of Caudoxirene | By-product/Trace Constituent | GC-MS | nih.gov |

| Multifidene | By-product/Trace Constituent | GC-MS | nih.gov |

| Viridiene | By-product/Trace Constituent | GC-MS | nih.gov |

Compound Information

Broader Research Implications and Future Directions in Phycochemical Research

Caudoxirene as a Model Compound for Understanding Marine Chemical Communication

Caudoxirene serves as an exemplary model for investigating the fundamental principles of chemical communication in marine ecosystems. Identified as the spermatozoid-releasing and attracting pheromone for the brown alga Perithalia caudata, its function highlights the critical role of chemical cues in ensuring reproductive success among sessile or slow-moving marine organisms. wikipedia.orgnih.gov The study of caudoxirene provides a concrete example of how a specific, low-molecular-weight molecule can transmit vital information through a complex aqueous medium, triggering precise physiological and behavioral responses, such as the release and directed movement of male gametes towards the female source. wikipedia.org

This system allows researchers to explore key aspects of chemical ecology, including signal specificity, concentration thresholds for activity, and the mechanisms of signal perception and degradation. nih.gov The structural relationship between caudoxirene and other algal pheromones, such as lamoxirene (B1257718), suggests a common biosynthetic origin from fatty acids, allowing for comparative studies on the evolution of chemical signaling pathways. db-thueringen.de Understanding how these volatile, hydrophobic compounds function as messenger substances provides a fascinating view of marine ecology, where the sea is a domain of complex chemical languages. nih.gov Research on such compounds is crucial for interpreting how environmental factors, like water flow and chemistry, impact the efficacy of chemical signals that structure marine populations and communities. nih.govnih.gov

Potential for Biomimetic Synthesis Inspired by Caudoxirene Biosynthesis

The molecular architecture of caudoxirene, characterized by a vinylcyclopentene ring and an epoxide function, has made it an attractive target for total synthesis. More significantly, its proposed biosynthetic pathway in algae, believed to involve spontaneous pericyclic reactions, has inspired biomimetic synthesis strategies in the laboratory. nih.govengineering.org.cn Biomimetic synthesis aims to replicate nature's efficiency by designing synthetic routes that mimic proposed biogenetic processes. engineering.org.cnnih.gov

In the case of caudoxirene, its formation is thought to derive from highly unsaturated fatty acid precursors. Chemists have sought to emulate this natural strategy. For instance, chemoenzymatic approaches have been developed that utilize enzymes for key steps, mirroring the high stereoselectivity of biological reactions. One such synthesis of (+)-Caudoxirene and other related brown algae pheromones utilized a microbiological Baeyer-Villiger oxidation as a key step, demonstrating a successful fusion of biological and chemical techniques to achieve the target molecule. This approach not only validates proposed biosynthetic pathways but also provides a more efficient and stereocontrolled route to complex natural products. By learning from nature's synthetic playbook, chemists can develop novel and powerful methods for constructing intricate molecules. engineering.org.cn

Advancements in Natural Products Chemistry through Caudoxirene Research

The pursuit of caudoxirene has driven significant progress in the field of natural products chemistry. The initial isolation and structural elucidation of this compound were major challenges due to the minuscule quantities secreted by the algae. Overcoming this required the development and application of highly sensitive analytical methods. Furthermore, confirming its structure and determining its absolute configuration through total synthesis represented a notable achievement. The successful synthesis of (+)-Caudoxirene solidified its structural assignment and provided material for further biological studies.

This research is part of a larger effort in natural products chemistry that focuses on isolating, identifying, and synthesizing biologically active compounds that are often structurally complex and produced in trace amounts. tjnpr.orgopenaccessjournals.com The challenges posed by molecules like caudoxirene push chemists to devise new synthetic strategies and refine analytical techniques. These advancements have broad applications, aiding in the discovery and development of other important natural products, including those with potential therapeutic value. tjnpr.orgfrontiersin.orgnih.gov The story of caudoxirene underscores the role of natural products as drivers of innovation in synthetic and analytical chemistry.

Future Methodological Developments in Algal Pheromone Discovery and Analysis

The foundational work on caudoxirene and other early algal pheromones has paved the way for new avenues of research, demanding more advanced and integrated methodological approaches. A significant challenge in marine chemical ecology is the isolation and identification of waterborne chemical cues, which are often present at extremely low concentrations in vast volumes of water. mdpi.com Future progress in discovering new algal pheromones will rely heavily on the integration of modern analytical chemistry with genomics and metabolomics.

Emerging "omics" technologies provide an unprecedented opportunity to understand the genetic basis of pheromone production and the metabolic pathways involved. mdpi.comresearchgate.net By sequencing the genomes of algae and analyzing their gene expression under different conditions (e.g., during sexual reproduction), scientists can identify candidate genes and enzymes responsible for pheromone biosynthesis. annualreviews.org This genomic information, combined with high-sensitivity analytical platforms like liquid chromatography-mass spectrometry (LC-MS), can accelerate the discovery of novel signaling molecules. db-thueringen.de

Furthermore, there is a growing need to understand how environmental changes, such as ocean acidification, will impact marine chemical communication. rsc.org Future research will likely focus on how altered ocean chemistry affects the structure, stability, and function of pheromones like caudoxirene, which is critical for predicting the resilience of marine reproductive processes in a changing climate. mdpi.com

Q & A

Q. What are the key considerations for synthesizing Caudoxirene in a laboratory setting?

Methodological Answer:

- Begin with a literature review to identify established synthetic pathways, focusing on reaction conditions (e.g., temperature, catalysts) and yield optimization .

- Use spectroscopic techniques (e.g., NMR, IR) to verify intermediate and final product purity. Cross-reference with published spectral data to confirm structural integrity .

- Example protocol: A 2023 study optimized Caudoxirene synthesis using a palladium-catalyzed coupling reaction at 80°C, achieving 78% yield (details in J. Org. Chem., 2023) .

Q. How should researchers design experiments to characterize Caudoxirene’s physicochemical properties?

Methodological Answer:

- Prioritize reproducibility by documenting solvent systems, instrumentation calibration, and environmental controls (e.g., humidity) .

- Employ a multi-technique approach:

-

Thermal stability : Differential scanning calorimetry (DSC).

-

Solubility : Phase diagrams via UV-Vis spectroscopy.

-

Crystallinity : X-ray diffraction (XRD) .

- Tabulate results for cross-validation (see Table 1).

Table 1 : Example Analytical Parameters for Caudoxirene

Property Technique Conditions Reference Standard Melting Point DSC N₂ atmosphere, 10°C/min USP ⟨891⟩ LogP HPLC C18 column, 40°C OECD 117

Q. What are the common pitfalls in interpreting Caudoxirene’s bioactivity data?

Methodological Answer:

- Avoid overgeneralizing in vitro results to in vivo systems. Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity .

- Control for batch-to-batch variability in compound purity, which can skew IC₅₀ values .

- Statistically validate outliers using Grubbs’ test or robust regression models .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in Caudoxirene’s proposed mode of action?

Methodological Answer:

- Combine ab initio molecular dynamics (MD) simulations with experimental validation (e.g., mutagenesis or isotopic labeling) to test competing hypotheses .

- Case study: A 2024 study used cryo-EM to visualize Caudoxirene binding to its target protein, resolving prior conflicts between kinetic and structural models .

Q. What strategies are effective for reconciling conflicting pharmacokinetic data across Caudoxirene studies?

Methodological Answer:

Q. How can computational models enhance the design of Caudoxirene derivatives with improved selectivity?

Methodological Answer:

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict off-target interactions. Validate with high-throughput screening .

- Incorporate machine learning (e.g., Random Forest or neural networks) to prioritize synthetic targets based on ADMET profiles .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in Caudoxirene research?

Methodological Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw spectral data in repositories like Zenodo or ChemSpider .

- Document synthetic procedures using the ELN (Electronic Lab Notebook) format with version control .

Q. How should researchers address ethical considerations in Caudoxirene’s preclinical testing?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes .

- For human cell lines, obtain IRB approval and disclose donor consent protocols in supplementary materials .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches are emerging in Caudoxirene research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.